molecular formula C16H10ClNO B8568513 3-(2-Benzoyl-4-chlorophenyl)prop-2-enenitrile CAS No. 81992-93-0

3-(2-Benzoyl-4-chlorophenyl)prop-2-enenitrile

Cat. No.: B8568513
CAS No.: 81992-93-0
M. Wt: 267.71 g/mol
InChI Key: SMWPBMJVUOELBM-UHFFFAOYSA-N
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Description

3-(2-Benzoyl-4-chlorophenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H10ClNO and its molecular weight is 267.71 g/mol. The purity is usually 95%.
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Properties

CAS No.

81992-93-0

Molecular Formula

C16H10ClNO

Molecular Weight

267.71 g/mol

IUPAC Name

3-(2-benzoyl-4-chlorophenyl)prop-2-enenitrile

InChI

InChI=1S/C16H10ClNO/c17-14-9-8-12(7-4-10-18)15(11-14)16(19)13-5-2-1-3-6-13/h1-9,11H

InChI Key

SMWPBMJVUOELBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)C=CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 50.9 g (0.168 mole) of α,4-dichloro-2-(benzoyl)-benzenepropanenitrile, 17 g (0.14 mole) of potassium carbonate, 50.9 g (0.5 mole) of potassium bicarbonate and 510 ml of dimethyl sulfoxide was stirred at room temperature for 48 hr. The mixture was diluted with 1.5 l of water, and the resulting percipitate was collected by filtration. Recrystallization from a mixture of methylene chloride and ether gave off-white prisms, mp 89°-91°.
Name
α,4-dichloro-2-(benzoyl)-benzenepropanenitrile
Quantity
50.9 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
50.9 g
Type
reactant
Reaction Step One
Quantity
510 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 28.8 g (0.14 mol) of 3-[2-benzyl-4-chlorophenyl]-2-propenenitrile, 50 g (0.5 mol) of chromium trioxide, 100 ml of methylene chloride, and 300 ml of acetic acid was stirred at room temperature overnight. The excess chromium trioxide was discharged by the slow addition of 30 ml of ethanol. The mixture was diluted with 800 ml of water and extracted with 500 ml of ether. The ether solution was washed with water, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride. The ether solution was dried over anhydrous sodium sulfate and concentrated at reduced pressure to give a yellow oil which was used without further purification.
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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